
Diethyl 2,4-dicyanopentanedioate
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Overview
Description
Diethyl 2,4-dicyanopentanedioate is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing diethyl 2,4-dicyanopentanedioate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, esterification of a dicarboxylic acid precursor with ethanol under acidic catalysis (e.g., concentrated sulfuric acid) is a common approach. Refluxing at 80–100°C for 4–6 hours, followed by quenching in ice water and recrystallization from ethanol, is recommended to isolate the product . Adjusting solvent polarity (e.g., methanol vs. ethanol) and catalyst concentration can optimize yields.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm ester and nitrile group positions.
- FT-IR for identifying C≡N (~2250 cm⁻¹) and ester C=O (~1740 cm⁻¹) stretches.
- HPLC-MS with a C18 column (acetonitrile/water mobile phase) to assess purity and detect trace impurities .
Q. How does the solubility profile of this compound affect its application in organic synthesis?
- Methodological Answer : The compound is moderately polar due to ester and nitrile groups. Solubility tests in dichloromethane, THF, and ethanol (20–50 mg/mL) are critical for reaction design. Low solubility in water necessitates phase-transfer catalysts for aqueous-phase reactions .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Recrystallization from ethanol or ethyl acetate/hexane mixtures removes unreacted starting materials. For complex mixtures, flash chromatography (silica gel, 5–10% ethyl acetate in hexane) effectively separates byproducts .
Q. What are common impurities encountered during synthesis, and how can they be minimized?
- Methodological Answer : Hydrolysis products (e.g., free carboxylic acids) may form due to excess moisture. Use anhydrous solvents and molecular sieves. Monitor reaction progress via TLC (silica, UV detection) to terminate before side reactions dominate .
Advanced Research Questions
Q. How do reaction mechanisms differ when using this compound in nucleophilic vs. electrophilic reactions?
- Methodological Answer : The nitrile groups act as electron-withdrawing groups, directing electrophilic attacks to the α-positions. For nucleophilic substitutions (e.g., Grignard reactions), pre-activation with Lewis acids (e.g., BF₃·Et₂O) enhances reactivity. Mechanistic studies using deuterated analogs or computational DFT simulations can validate pathways .
Q. What stability challenges arise when storing this compound, and how can degradation be mitigated?
- Methodological Answer : The compound is sensitive to hydrolysis and UV light. Store under nitrogen at –20°C in amber vials. Accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring can identify degradation products (e.g., cyano group hydrolysis) .
Q. How can this compound serve as a precursor in heterocyclic drug synthesis?
- Methodological Answer : Its dual nitrile groups enable cyclization reactions to form pyrimidine or triazine rings. For example, heating with hydrazine yields 2,4-diaminopyrimidine derivatives. Optimize reaction conditions (temperature, solvent) to control regioselectivity .
Q. What chromatographic methods resolve co-eluting impurities in this compound samples?
- Methodological Answer : Use reverse-phase HPLC with a gradient elution (water/acetonitrile + 0.1% formic acid) to improve peak resolution. For GC-MS analysis, derivatization (e.g., silylation) enhances volatility .
Q. How should researchers address contradictions in reported reactivity data for this compound?
- Methodological Answer : Cross-validate results using multiple techniques (e.g., kinetic studies via NMR, computational modeling). Replicate experiments under varying conditions (pH, solvent) to identify confounding factors .
Q. What safety protocols are essential when handling this compound in catalytic reactions?
- Methodological Answer : Nitriles can release toxic HCN under acidic conditions. Use fume hoods, PPE (nitrile gloves, goggles), and real-time gas detectors. Emergency protocols should include NaHCO₃ neutralization and immediate ventilation .
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate the metabolic fate of this compound in biological systems?
- Methodological Answer : Synthesize labeled analogs via ¹³C-cyanide incorporation or ¹⁵N-ammonia in precursor steps. Track metabolites using LC-MS/MS with selective reaction monitoring (SRM) .
Q. What computational tools predict the reactivity of this compound in novel reaction environments?
Properties
CAS No. |
90825-50-6 |
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Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
diethyl 2,4-dicyanopentanedioate |
InChI |
InChI=1S/C11H14N2O4/c1-3-16-10(14)8(6-12)5-9(7-13)11(15)17-4-2/h8-9H,3-5H2,1-2H3 |
InChI Key |
MDTMKNDGWZBWNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C#N)C(=O)OCC)C#N |
Origin of Product |
United States |
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